2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

Catalog No.
S14169299
CAS No.
M.F
C9H10ClFO3S
M. Wt
252.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

Product Name

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

IUPAC Name

2-[(2-fluorophenyl)methoxy]ethanesulfonyl chloride

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)6-5-14-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

CAXVFPITRPQEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)F

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a sulfonyl functional group (–SO₂Cl) attached to an ethane chain, which is further substituted with a 2-fluorobenzyl ether. This compound is significant in organic synthesis due to its reactive sulfonyl chloride group, which can participate in various

The reactivity of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride primarily stems from its sulfonyl chloride moiety. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce the corresponding sulfonic acid.
  • Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
  • Oxidation: It may undergo oxidative cleavage under strong oxidizing conditions.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

While specific biological activity data for 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is limited, compounds containing sulfonyl groups often exhibit notable biological properties. Sulfonamides derived from such compounds are known for their antibacterial properties. Additionally, some sulfonyl chlorides have been investigated for potential mutagenic effects, emphasizing the need for careful handling and study in biological contexts.

The synthesis of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride can be achieved through several methods, including:

  • Chlorosulfonation: Reacting 2-fluorobenzyl alcohol with thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace the chlorine atom in precursor compounds with the desired functional groups.
  • Coupling Reactions: Involving coupling strategies with other organic substrates to construct the desired structure.

These methods allow for the efficient production of this compound in laboratory settings.

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride finds various applications in:

  • Synthetic Organic Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules.
  • Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
  • Biochemistry: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
  • Material Science: Applied in preparing functionalized polymers and materials with specific properties.

Research into the interactions of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is essential for understanding its behavior in biological systems and chemical environments. Studies often focus on:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Binding: Analyzing its affinity for various receptors, which can provide insights into potential therapeutic applications.

Such studies are crucial for elucidating the compound's biological profile and potential uses in drug development.

Several compounds share structural similarities with 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride. Below is a comparison highlighting its unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Chloroethanesulfonyl ChlorideSulfonyl chloride with a chloroethyl groupSimpler structure, less steric hindrance
Benzene Sulfonyl ChlorideSulfonyl group attached to benzeneLacks ether functionality
4-Methylbenzenesulfonyl ChlorideMethyl substitution on benzeneDifferent substitution pattern affects reactivity
Phenylethanesulfonyl ChlorideEthylene chain linked to phenolic structureMore bulky due to phenolic ring
2-(Benzyloxy)ethane-1-sulfonyl ChlorideBenzyloxy group attached to an ethane chainDistinct from fluorinated derivatives

The unique feature of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride lies in its combination of a fluorinated benzene ether and a sulfonyl chloride, making it particularly versatile for specific organic transformations not readily achievable with simpler analogs. This versatility opens avenues for innovative applications in synthetic chemistry and pharmaceuticals.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

252.0023212 g/mol

Monoisotopic Mass

252.0023212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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